molecular formula C18H20O3 B4659243 3-[3-(4-ethylphenoxy)propoxy]benzaldehyde

3-[3-(4-ethylphenoxy)propoxy]benzaldehyde

Cat. No.: B4659243
M. Wt: 284.3 g/mol
InChI Key: HHFAGBDDSVQHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-ethylphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a propoxy group linked to an ethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ethylphenoxy)propoxy]benzaldehyde typically involves the reaction of 4-ethylphenol with 3-chloropropylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-ethylphenol attacks the electrophilic carbon of the 3-chloropropylbenzaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, efficient mixing, and precise temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ethylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-[3-(4-ethylphenoxy)propoxy]benzoic acid.

    Reduction: 3-[3-(4-ethylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-[3-(4-ethylphenoxy)propoxy]benzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-[3-(4-ethylphenoxy)propoxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-methylphenoxy)propoxy]benzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    3-[3-(4-phenoxy)propoxy]benzaldehyde: Lacks the ethyl substituent on the phenoxy group.

    3-[3-(4-chlorophenoxy)propoxy]benzaldehyde: Contains a chlorine substituent instead of an ethyl group.

Uniqueness

3-[3-(4-ethylphenoxy)propoxy]benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds

Properties

IUPAC Name

3-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-15-7-9-17(10-8-15)20-11-4-12-21-18-6-3-5-16(13-18)14-19/h3,5-10,13-14H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFAGBDDSVQHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-[3-(4-ethylphenoxy)propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.